6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-valinate
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Overview
Description
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromen structure, followed by the introduction of the cyclopenta ring and the attachment of the benzyloxycarbonyl amino group. The final step involves the esterification of the compound with 3-methylbutanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A related compound with a similar core structure but lacking the cyclopenta ring and benzyloxycarbonyl amino group.
Indole Derivatives: Compounds with similar biological activities and applications, but different core structures.
Uniqueness
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C26H27NO6/c1-15(2)22(27-26(30)31-14-17-8-5-4-6-9-17)25(29)32-21-13-12-19-18-10-7-11-20(18)24(28)33-23(19)16(21)3/h4-6,8-9,12-13,15,22H,7,10-11,14H2,1-3H3,(H,27,30)/t22-/m0/s1 |
InChI Key |
WPPUJKNSYPLSGT-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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